1,4,4-Tris(trimethylgermyl)tetraaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4-Tris(trimethylgermyl)tetraaz-1-ene is a chemical compound that belongs to the class of tetrazenes. It is characterized by the presence of three trimethylgermyl groups attached to a tetraazene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Tris(trimethylgermyl)tetraaz-1-ene typically involves the reaction of trimethylgermyl chloride with a suitable tetraazene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents to maintain safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4,4-Tris(trimethylgermyl)tetraaz-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylgermyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germyl-substituted azides, while reduction can produce germyl-substituted amines .
Scientific Research Applications
1,4,4-Tris(trimethylgermyl)tetraaz-1-ene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other germyl-substituted compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,4,4-Tris(trimethylgermyl)tetraaz-1-ene involves its interaction with specific molecular targets and pathways. The trimethylgermyl groups play a crucial role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1,1,4-Tris(trimethylsilyl)tetraaz-1-ene: Similar structure but with trimethylsilyl groups instead of trimethylgermyl groups.
1,4,4-Tris(trimethylstannyl)tetraaz-1-ene: Contains trimethylstannyl groups instead of trimethylgermyl groups.
Uniqueness
1,4,4-Tris(trimethylgermyl)tetraaz-1-ene is unique due to the presence of trimethylgermyl groups, which impart distinct chemical properties and reactivity compared to its silicon and tin analogs. This uniqueness makes it valuable for specific applications where germanium’s properties are advantageous .
Properties
CAS No. |
93830-76-3 |
---|---|
Molecular Formula |
C9H28Ge3N4 |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
[[[2,2-bis(trimethylgermyl)hydrazinyl]diazenyl]-dimethylgermyl]methane |
InChI |
InChI=1S/C9H28Ge3N4/c1-10(2,3)13-14-15-16(11(4,5)6)12(7,8)9/h1-9H3,(H,13,15) |
InChI Key |
CXJGCQBECPPMLB-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)N=NNN([Ge](C)(C)C)[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.